molecular formula C14H14N2O2S B1317405 1-(Phenylsulfonyl)indolin-6-amine CAS No. 927997-16-8

1-(Phenylsulfonyl)indolin-6-amine

Cat. No. B1317405
M. Wt: 274.34 g/mol
InChI Key: VXGVHHDJIHFBTM-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)indolin-6-amine is a chemical compound that is used in laboratory settings . It is part of the class of heterocyclic compounds, which are known for their variety of pharmacological actions .


Synthesis Analysis

The synthesis of 1-(Phenylsulfonyl)indolin-6-amine involves various techniques. The sulfonamide analogs of indole, often referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions . A work reported the synthesis of a novel compound named N-[5-(substituted-phenylsulfonyl)-1H-indol-3-yl] following the computational screening of 1, 3, and 4-thiadiazol-2-yl-substituted benzenesulfonamide .


Molecular Structure Analysis

The molecular formula of 1-(Phenylsulfonyl)indolin-6-amine is C14H14N2O2S . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .


Chemical Reactions Analysis

Indole, the core structure of 1-(Phenylsulfonyl)indolin-6-amine, is highly reactive and can undergo various chemical reactions. For instance, it can undergo nucleophilic additions and substitutions . The enolate of diethyl malonate adds to 3-nitro-1-(phenylsulfonyl)indole at C-2 to form the trans-3-nitro-2-substituted indoline .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives: New derivatives of 1-(phenylsulfonyl)indole have been synthesized, including compounds like 3-nitro-1-(phenylsulfonyl)-1H-indol-2-amine, showcasing the chemical versatility of the compound (Mannes et al., 2017).
  • Crystal Structures and Density Functional Theory (DFT) Calculations: Detailed crystallographic studies and DFT calculations of these derivatives provide insights into their molecular structures and electronic properties (Mannes et al., 2017).

Chemical Reactions and Synthesis

  • C-7 Amidation and Amination of Indolines: The compound is used in the C-7 selective C–H amidation and amination of indolines, demonstrating its utility in organic synthesis (Hou et al., 2015).
  • Nucleophilic Addition Reactions: The compound undergoes nucleophilic addition reactions with various nucleophiles, enabling the synthesis of diverse indole derivatives (Pelkey et al., 1999).

Molecular Interactions and Reactivity

  • Reactivity with Sulfur-Centered Radicals: Studies show that indolinonic and quinolinic aromatic aminoxyls, which may include derivatives of 1-(phenylsulfonyl)indolin-6-amine, react with sulfur-centered radicals, forming various compounds (Damiani et al., 1999).

Advanced Applications in Chemistry

  • Use in Asymmetric Synthesis: The compound has been employed in asymmetric synthesis, illustrating its potential in creating chiral molecules, which is crucial in pharmaceutical chemistry (Qian et al., 2014).
  • Development of Sulfonation Methods: It aids in the development of new sulfonation methods, essential for creating various chemical products (Janosik et al., 2006).

Crystallography and Structural Characterization

  • Structural Analysis of Derivatives: Further structural analysis of its derivatives has been conducted to understand their geometric and packing parameters, contributing to the field of crystallography and material science (Jasinski et al., 2009).

Safety And Hazards

According to the safety data sheet, 1-(Phenylsulfonyl)indolin-6-amine causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this chemical with appropriate protective equipment and in a well-ventilated area .

Future Directions

While specific future directions for 1-(Phenylsulfonyl)indolin-6-amine are not mentioned in the sources, there is ongoing research into the development of pharmacologically active derivatives of indole with sulfonamide scaffolds . This suggests potential future directions in the exploration of new therapeutic possibilities with 1-(Phenylsulfonyl)indolin-6-amine and similar compounds.

properties

IUPAC Name

1-(benzenesulfonyl)-2,3-dihydroindol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-7,10H,8-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGVHHDJIHFBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)N)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)indolin-6-amine

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